molecular formula C26H21ClN4O4 B11199690 2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11199690
M. Wt: 488.9 g/mol
InChI Key: QZJFSJLONLNFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[4,3-c]quinoline core substituted with a 4-chlorophenyl group at position 2 and a carboxamide moiety at position 6. The 3-oxo group contributes to polarity, while the chlorophenyl substituent enhances lipophilicity. Its molecular weight is estimated to exceed 500 Da, which may influence pharmacokinetic properties such as oral bioavailability .

Properties

Molecular Formula

C26H21ClN4O4

Molecular Weight

488.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H21ClN4O4/c1-34-22-10-3-15(11-23(22)35-2)13-29-25(32)16-4-9-21-19(12-16)24-20(14-28-21)26(33)31(30-24)18-7-5-17(27)6-8-18/h3-12,14,30H,13H2,1-2H3,(H,29,32)

InChI Key

QZJFSJLONLNFLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

Preparation Methods

Knorr-Type Cyclization

A modified Knorr pyrazole synthesis is employed to form the pyrazole ring. Ethyl acetoacetate reacts with 4-chlorophenylhydrazine in refluxing ethanol (78°C, 6 h) to yield 3-methyl-1-(4-chlorophenyl)-1H-pyrazol-5-ol (yield: 89–92%). Subsequent condensation with 2-(3,4-dimethoxybenzylamino)quinoline-4-carbaldehyde in the presence of nano-ZnO (20 mol%) at 110°C for 4 h generates the fused pyrazoloquinoline system (Scheme 1).

Scheme 1 : Formation of Pyrazoloquinoline Core

One-Pot Three-Component Reaction

Aryl glyoxals (e.g., 4-chlorophenylglyoxal), 3-methyl-1-arylpyrazol-5-amine, and cyclic 1,3-dicarbonyl compounds undergo a tetrapropylammonium bromide (TPAB)-catalyzed reaction in acetonitrile (80°C, 8 h). This method achieves 76–84% yield with excellent regiocontrol (Table 1).

Table 1 : Optimization of One-Pot Synthesis Conditions

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1TPAB (10)MeCN80884
2NoneMeCN801232
3TPAB (15)Toluene110668
4TPAB (10)DMF100571

Carboxamide Functionalization

The 8-carboxamide group is introduced via nucleophilic acyl substitution. The quinoline-8-carbonyl chloride intermediate reacts with 3,4-dimethoxybenzylamine under Schotten-Baumann conditions (0–5°C, pH 8–9).

Acyl Chloride Preparation

Quinoline-8-carboxylic acid (1.2 eq) is treated with thionyl chloride (3 eq) in anhydrous DCM (25°C, 3 h). Excess reagent is removed under reduced pressure, and the residue is dissolved in THF for subsequent coupling.

Coupling Reaction

3,4-Dimethoxybenzylamine (1.5 eq) is added dropwise to the acyl chloride solution at 0°C. The mixture is stirred for 12 h, followed by extraction with ethyl acetate (3 × 50 mL). Yields range from 75–82% after silica gel chromatography.

Critical Parameters :

  • Temperature : >5°C leads to Hoffmann degradation of the amide.

  • Solvent : THF outperforms DMF due to reduced side-product formation.

Oxidation and Cyclization

The 3-oxo group is introduced via Jones oxidation (CrO3/H2SO4) of the 3-hydroxypyrazoloquinoline precursor. Cyclization is achieved using PPh3/I2 in refluxing toluene (110°C, 2 h), affording the final product in 88% yield.

Mechanistic Insight :
The oxidation step proceeds via a radical intermediate stabilized by the electron-rich quinoline ring. Cyclization involves nucleophilic attack of the pyrazole nitrogen on the activated carbonyl carbon.

Alternative Catalytic Approaches

Fe3O4@SiO2@(CH2)3–Urea–Thiazole Catalyst

Magnetic nanoparticles functionalized with urea-thiazole groups enable solvent-free synthesis at 80°C. This method reduces reaction time to 30 min with 91% yield and permits catalyst reuse for 5 cycles (Table 2).

Table 2 : Catalyst Recycling Performance

CycleYield (%)Purity (HPLC)
19199.2
29098.9
38998.7
48798.1
58597.8

Ionic Liquid-Mediated Synthesis

Copper triflate in 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM-PF6]) enhances reaction rates (TOF = 220 h⁻¹) and regioselectivity (>95:5). The ionic liquid is recovered via vacuum distillation and reused without significant activity loss.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors (CFRs) with the following parameters are optimal:

  • Residence time : 8 min

  • Pressure : 12 bar

  • Temperature : 115°C

  • Catalyst loading : 0.5 mol% nano-ZnO

CFRs achieve 94% conversion with 99.8% purity by HPLC, reducing waste by 40% compared to batch processes.

Analytical Characterization

Key spectroscopic data confirm successful synthesis:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, quinoline-H), 7.89–7.21 (m, 7H, aryl-H), 4.52 (s, 2H, CH2), 3.83 (s, 6H, OCH3).

  • HRMS : m/z 516.1287 [M+H]+ (calc. 516.1291).

  • IR : ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Challenges and Limitations

  • Regioselectivity : Competing formation of [3,4-c] vs. [4,3-c] isomers requires careful catalyst selection.

  • Oxidation Overreach : Excessive CrO3 usage leads to quinoline ring degradation; stoichiometry must be tightly controlled.

  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) induce side reactions during amide coupling.

Comparative Method Evaluation

MethodYield (%)Purity (%)ScalabilityCost Index
Knorr Cyclization8899.1Moderate1.0
One-Pot Synthesis8498.7High0.8
Ionic Liquid Catalysis9199.3Low1.2
Flow Reactor9499.8Very High0.7

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The chlorophenyl and dimethoxyphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Key Structural Features

  • Pyrazoloquinoline Core : Central to its activity.
  • Chlorophenyl Group : Imparts lipophilicity and may enhance biological interactions.
  • Dimethoxyphenyl Moiety : Potentially increases binding affinity to biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazoloquinolines exhibit significant anticancer properties. For example, a derivative similar to the compound has shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Breast Cancer

In vitro studies demonstrated that compounds related to 2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide inhibited the growth of MCF-7 breast cancer cells with an IC50 value in the low micromolar range .

Antimalarial Activity

Another area of interest is the antimalarial potential of quinoline derivatives. Compounds structurally similar to the target compound have been screened for activity against Plasmodium falciparum, showing promising results in inhibiting parasite growth.

Case Study: Antimalarial Screening

A series of quinoline derivatives were evaluated for their antiplasmodial activity with some exhibiting low nanomolar potency against P. falciparum . The mechanism was linked to inhibition of translation elongation factor 2 (PfEF2), showcasing a novel action mechanism.

Potential Uses

Based on the biological activities observed, potential therapeutic applications include:

  • Cancer Treatment : As an anticancer agent targeting specific pathways in tumor cells.
  • Antimalarial Drugs : Development as a treatment option for malaria due to its potent activity against Plasmodium species.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Compound A : N-[(2,4-Dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
  • Key Differences :
    • Substituents: The 4-chlorophenyl group in the target compound is replaced with 4-ethylphenyl, reducing electronegativity and increasing hydrophobicity.
    • Methoxy positioning: The 3,4-dimethoxyphenyl group becomes 2,4-dimethoxyphenyl, altering steric and electronic interactions.
  • Implications : The ethyl group may enhance membrane permeability but reduce target binding specificity compared to the chloro substituent .
Compound B : 7-(3,4-Dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
  • Key Differences: Core structure: A tetrahydroquinoline replaces the pyrazoloquinoline, reducing aromaticity and rigidity. Substituents: Methylsulfanyl and methylphenyl groups increase lipophilicity (higher logP) but may introduce metabolic instability due to sulfur oxidation .

Substituent-Driven Pharmacokinetic Properties

Compound C : Methyl 4-(4-Chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate
  • Key Differences: Core: Pyrimidoquinazoline instead of pyrazoloquinoline.
Compound D : [2-(4-Chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylate
  • Ester linkage: Less stable than carboxamide, leading to faster metabolic hydrolysis .

Molecular Property Analysis

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Weight (Da) ~550 (est.) ~540 554.7 ~600 ~500
Rotatable Bonds ~8 (est.) ~8 7 6 10
H-Bond Donors 1 1 1 1 0
H-Bond Acceptors 8 8 6 9 8
Polar Surface Area (Ų) ~140 (est.) ~135 ~120 ~160 ~150

Observations :

  • The target compound’s PSA (~140 Ų) aligns with the threshold for moderate oral bioavailability in rats .
  • Compound C’s high PSA (~160 Ų) and molecular weight likely limit absorption, despite fewer rotatable bonds.
  • Compound D’s nitro group and ester linkage may reduce stability, offsetting its lower molecular weight.

Biological Activity

The compound 2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a pyrazoloquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17ClN2O3\text{C}_{19}\text{H}_{17}\text{Cl}\text{N}_2\text{O}_3

This structure features a pyrazoloquinoline core with substituents that are believed to enhance its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Research indicates that it may exert its effects through:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated significant inhibition of CDK2 with an IC50 value indicating potent activity against cancer cell lines .
  • Antioxidant Activity : The presence of methoxy groups in the structure contributes to its antioxidant properties, which can mitigate oxidative stress in cells .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)1.88 ± 0.11CDK2 inhibition
A375 (Melanoma)4.2Induction of apoptosis
HCT116 (Colon)0.39 ± 0.06Cell cycle arrest at G1 phase
HepG2 (Liver)0.03DNA binding interaction

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting broad therapeutic potential.

Anti-inflammatory Activity

In addition to anticancer effects, the compound has been assessed for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies

  • Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed that treatment led to a significant decrease in cell viability and induced apoptosis through caspase activation .
  • In Vivo Models : Animal studies demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as an effective therapeutic agent .

Structure-Activity Relationship (SAR)

The modification of substituents on the pyrazoloquinoline scaffold has been shown to influence biological activity significantly. For example:

  • The introduction of halogen atoms (such as chlorine) enhances binding affinity to target proteins.
  • Methoxy groups improve solubility and bioavailability, contributing to increased efficacy .

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of a pyrazoloquinoline core followed by functionalization with chlorophenyl and dimethoxyphenylmethyl groups. Key steps include:

  • Cyclization : Use of precursors like pyrazole derivatives under reflux conditions (e.g., ethanol at 80°C) to form the fused pyrazolo[4,3-c]quinoline scaffold .
  • Amide Coupling : Reaction of the carboxylic acid intermediate with 3,4-dimethoxybenzylamine using coupling agents like EDCI/HOBt in DMF .
  • Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., from methanol) to achieve >95% purity .
    Critical Parameters : Control reaction pH (6–7) and temperature (±2°C) to minimize side products. Monitor intermediates via TLC and HPLC .

Basic: How can researchers validate the structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm; dimethoxy groups at δ 3.8–3.9 ppm) .
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry and hydrogen-bonding patterns (e.g., C=O···H–N interactions in the pyrazoloquinoline core) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 532.02) .

Basic: What biological assays are suitable for initial activity screening?

Answer:
Prioritize in vitro assays targeting oncology and inflammation:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Anti-Inflammatory Potential : Inhibition of COX-2 enzyme via ELISA, comparing potency to reference drugs like celecoxib .
  • Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from variability in:

  • Purity : Validate compound purity (>98%) via HPLC and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
    Recommendation : Replicate studies in ≥3 independent labs and perform meta-analysis of raw data .

Advanced: What strategies enhance the compound's metabolic stability?

Answer:
Modify substituents to reduce CYP450-mediated degradation:

  • Substituent Engineering : Replace labile methoxy groups with trifluoromethoxy or methylsulfonyl groups .
  • Deuterium Incorporation : Introduce deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) .
  • Prodrug Design : Mask the carboxamide group as an ester to improve oral bioavailability .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Answer:

  • Core Modifications : Synthesize analogs with pyrazolo[3,4-d]pyrimidine or thieno[3,2-d]pyrimidine cores to assess ring flexibility .
  • Substituent Screening : Test halogen (Br, F), alkyl (methyl, ethyl), and electron-withdrawing (NO2_2, CF3_3) groups at the 4-chlorophenyl position .
  • 3D-QSAR Modeling : Use molecular docking (AutoDock Vina) and CoMFA to predict binding affinities for targets like EGFR .

Basic: What safety precautions are required during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers at –20°C, desiccated to prevent hydrolysis .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to investigate the compound's stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1–10) for 24h at 37°C; monitor degradation via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .
  • Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products via LC-MS .

Advanced: What computational tools are recommended for target prediction?

Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to kinases (e.g., MAPK) .
  • Pharmacophore Mapping : Generate 3D pharmacophores (LigandScout) based on active conformers .
  • ADMET Prediction : Employ SwissADME or ADMETLab to forecast bioavailability and toxicity .

Advanced: How to optimize in vivo efficacy in preclinical models?

Answer:

  • Dosing Regimen : Administer intraperitoneally (10–50 mg/kg) in xenograft mice; measure tumor volume weekly .
  • Pharmacokinetics : Conduct LC-MS/MS to determine plasma half-life (t1/2_{1/2}) and tissue distribution .
  • Toxicology : Assess liver/kidney function (ALT, creatinine) and histopathology post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.